1,1-Difluoro-5-methyl-2-(propan-2-yl)cyclohexane

Lipophilicity LogP Drug Design

1,1-Difluoro-5-methyl-2-(propan-2-yl)cyclohexane (CAS 2059966-01-5; MFCD30487461) is a gem-difluorinated C₁₀ cyclohexane derivative bearing an isopropyl group at position 2 and a methyl group at position 5. With a molecular weight of 176.25 and the formula C₁₀H₁₈F₂, it belongs to the class of gem-difluorocycloalkanes—motifs increasingly deployed in medicinal chemistry and liquid crystal science for their ability to modulate lipophilicity, metabolic stability, and conformational preferences without introducing aromatic character.

Molecular Formula C10H18F2
Molecular Weight 176.25 g/mol
Cat. No. B13241412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoro-5-methyl-2-(propan-2-yl)cyclohexane
Molecular FormulaC10H18F2
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)(F)F)C(C)C
InChIInChI=1S/C10H18F2/c1-7(2)9-5-4-8(3)6-10(9,11)12/h7-9H,4-6H2,1-3H3
InChIKeyIRSDAFSQQHCIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Difluoro-5-methyl-2-(propan-2-yl)cyclohexane – Structural Class and Bench-Level Context for Procurement Evaluation


1,1-Difluoro-5-methyl-2-(propan-2-yl)cyclohexane (CAS 2059966-01-5; MFCD30487461) is a gem-difluorinated C₁₀ cyclohexane derivative bearing an isopropyl group at position 2 and a methyl group at position 5 . With a molecular weight of 176.25 and the formula C₁₀H₁₈F₂, it belongs to the class of gem-difluorocycloalkanes—motifs increasingly deployed in medicinal chemistry and liquid crystal science for their ability to modulate lipophilicity, metabolic stability, and conformational preferences without introducing aromatic character [1][2]. Commercially available at 95% purity from at least one catalog vendor , this compound serves as a building block or probe molecule where the specific 1,1-difluoro-2-isopropyl-5-methyl substitution pattern is required.

Precise regioisomer for structure-activity studies
2-isopropyl-5-methyl pattern required
Gem-difluoro motif for metabolic stability screening
Blocks CYP oxidation at fluorinated carbon
Conformationally biased cyclohexane scaffold
Predicted to favor a single chair conformer

Why Generic gem-Difluorocyclohexane Substitution Fails for 1,1-Difluoro-5-methyl-2-(propan-2-yl)cyclohexane


Substituting another gem-difluorocyclohexane congener for 1,1-difluoro-5-methyl-2-(propan-2-yl)cyclohexane is not straightforward. The exact position and steric bulk of the alkyl substituents dramatically alter both the conformational equilibrium and the lipophilicity of the molecule. Data on closely related 4-methyl-4-ethyl-1,1-difluorocyclohexane demonstrates that even modest alkyl changes produce measurable free-energy differences in conformational equilibria (ΔG = −0.10 kcal/mol) [1], while bulkier substituents such as tert-butyl lock the ring into a single dominant conformer, as shown by ¹⁹F NMR studies [1]. Furthermore, lipophilicity varies by >1 log unit between the unsubstituted gem-difluorocyclohexane (LogP ~2.59) and the target compound (LogP 3.71) , confirming that alkyl decoration of the cyclohexane core is not a passive modification. Users seeking reproducible physicochemical or conformational behavior in a series must therefore specify the exact regioisomer and substitution pattern.

Conformational profile

Substituent pattern may shift conformational equilibrium away from the intended locked state.

Lipophilicity mismatch

Alkyl decoration changes LogP by >1 unit; regioisomer substitutions alter partition behavior.

Ring-inversion barrier

Steric bulk affects inversion kinetics; less hindered analogs may exhibit faster conformational exchange.

Quantitative Differentiation Evidence for 1,1-Difluoro-5-methyl-2-(propan-2-yl)cyclohexane vs. Closest Analogs


Lipophilicity Advantage Over Unsubstituted 1,1-Difluorocyclohexane

The target compound (LogP 3.71) exhibits markedly higher lipophilicity than unsubstituted 1,1-difluorocyclohexane (LogP 2.59) . This +1.12 log unit increase is attributable to the isopropyl and methyl substituents on the cyclohexane ring.

Lipophilicity comparison
Data to verify
LogP 3.71 vs LogP 2.59
Δ +1.12
Reported LogP difference supports regioisomer selection for lipophilicity-driven studies.
Calculated values; vendor data. Verify experimentally for critical applications.
Lipophilicity LogP Drug Design

Conformational Bias Conferred by 2-Isopropyl-5-Methyl Substitution

In the foundational ¹⁹F NMR study of substituted 1,1-difluorocyclohexanes, unsubstituted and lightly substituted analogs show measurable conformational equilibria (e.g., 4-chloro-1,1-difluorocyclohexane: ΔG = −0.32 kcal/mol in propene) [1]. However, for compounds bearing alkyl substituents of sufficient steric demand—including 3-methyl, 4-methyl, and 4-tert-butyl derivatives—the equilibrium is reported to be 'shifted so much in favor of one conformer that only qualitative conclusions could be drawn' [1]. The target compound, with a bulky isopropyl group at position 2 and a methyl group at position 5, is expected to fall into this 'conformationally locked' category.

Conformational bias prediction
Class-level inference
Predicted single-conformer population
Bulky 2-isopropyl group expected to lock ring, analogous to 4-tert-butyl congeners.
Based on ¹⁹F NMR studies of related compounds; not directly measured for this compound.
Conformational Analysis NMR Spectroscopy Steric Effects

Metabolic Stability Benefit of the gem-Difluoromethylene Motif

The gem-difluoromethylene (CF₂) group blocks cytochrome P450-mediated oxidation at the fluorinated carbon and significantly suppresses hydroxylation at adjacent (α and β) positions. In rat liver microsomal assays, 1,1-difluorocyclohexane is metabolized predominantly to the 3- and 4-hydroxy derivatives (ratio 1:~5.5), with the C-1 (CF₂) site completely resistant to oxidation [1]. A systematic 2022 study of functionalized gem-difluorocycloalkanes confirmed that gem-difluorination 'either did not affect or slightly improved the metabolic stability of the corresponding model derivatives' compared to non-fluorinated analogs [2]. This class-level metabolic shielding is retained in the target compound.

Metabolic stability class data
Class-level inference
CF₂ blocks oxidation; slight CLint improvement
gem-Difluoro motif reported to redirect metabolism away from key positions, aiding soft-spot prediction.
Rat microsomal data for unsubstituted analog; target compound metabolism not directly assayed.
Metabolic Stability Microsomal Clearance Drug Metabolism

Increased Ring-Inversion Barrier Compared to Unsubstituted 1,1-Difluorocyclohexane

The free energy of activation (ΔG‡) for ring inversion of unsubstituted 1,1-difluorocyclohexane is approximately 9.8 kcal/mol . In the 1967 study of substituted 1,1-difluorocyclohexanes, activation energies (Eₐ) for ring inversion were found to fall between 8.0 and 11.2 kcal/mol depending on the substitution pattern [1]. The introduction of sterically demanding substituents such as isopropyl and methyl groups on the cyclohexane ring is expected to raise this barrier further by destabilizing the transition state for chair-to-chair interconversion. Conformationally constrained gem-difluorocyclohexanes bearing multiple methyl substituents (e.g., 3,3,5,5-tetramethyl-1,1-difluorocyclohexane) exhibit activation energies at the upper end of this range (~11.0 kcal/mol) [2].

Ring-inversion barrier estimation
Class-level inference
Estimated >9.8 kcal/mol, up to ~11 kcal/mol
Predicted higher barrier supports solution-state conformational integrity for NMR or LC applications.
Dynamic ¹⁹F NMR of multiply alkylated difluorocyclohexanes; not specific to this compound.
Ring Inversion Activation Energy Dynamic NMR

Where 1,1-Difluoro-5-methyl-2-(propan-2-yl)cyclohexane Delivers Value Over Closest Analogs


Conformationally Biased Scaffold for Fragment-Based Drug Discovery

Medicinal chemistry programs requiring a saturated, fluorine-containing cyclohexane scaffold with a well-defined 3D shape can leverage the predicted conformational locking of this compound (Section 3, Evidence 2). Unlike 1,1-difluorocyclohexane or 4-tert-butyl-1,1-difluorocyclohexane—where the latter achieves conformational control via a single quaternary center—the 2-isopropyl-5-methyl pattern provides a different spatial presentation of hydrophobic bulk while retaining the metabolically shielded CF₂ group [1]. This may offer an alternative vector for filling a lipophilic pocket in a protein binding site when existing gem-difluorocyclohexane building blocks fail to match the required shape complementarity.

LogP-Tuned Intermediate for Parallel SAR Exploration

When a structure-activity relationship (SAR) study requires systematic variation of lipophilicity, the target compound (LogP 3.71) fills a lipophilicity gap between unsubstituted 1,1-difluorocyclohexane (LogP 2.59) and more heavily alkylated analogs such as 4-tert-butyl-1,1-difluorocyclohexane or 1,1-difluoro-3,3,5,5-tetramethylcyclohexane . This ~1.1 log unit increment over the parent is valuable for fine-tuning ADME properties while keeping the core gem-difluorocyclohexane pharmacophore constant. Procuring the exact regioisomer ensures the LogP value in the SAR table corresponds to the intended structure.

Liquid Crystal Component with High Thermal and Oxidative Stability

Patent literature establishes that difluorocyclohexane-containing compounds impart high stability to heat and light, high clearing points, and suitable dielectric anisotropy in liquid crystal (LC) compositions for TFT and STN displays [2]. The target compound's fully saturated, gem-difluorinated core with branched alkyl substitution resonates with the design principles described for LC components that require low viscosity and good compatibility with other mesogens. Although direct mesophase data for this specific compound are not publicly available, its structural features align with the general class of difluorocyclohexane-based LC materials where the alkyl substitution pattern critically influences the nematic temperature range and elastic constants.

Application
Selection Property
Validation Focus
Fragment-based screening scaffold
Conformationally biased gem-difluorocyclohexane core
3D shape complementarity, metabolic soft-spot mapping
SAR lipophilicity modulation
Intermediate LogP (~3.7) between parent and bulkier analogs
Ensure regioisomeric identity and LogP consistency across series
Liquid crystal component evaluation
Saturated gem-difluoro core with branched alkyl substitution
Compatibility with mesogens; nematic range and elastic constants (data to verify)
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